

"Hexakis(2,2-difluoroethoxy)phosphazene"

synonyms and alternative names

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Compound of Interest

Compound Name:	Hexakis(2,2-difluoroethoxy)phosphazene
Cat. No.:	B575807

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An In-depth Technical Guide to Hexakis(2,2-difluoroethoxy)phosphazene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Hexakis(2,2-difluoroethoxy)phosphazene**, a synthetic compound primarily utilized as a reference standard and internal calibrant in mass spectrometry. This document consolidates information on its nomenclature, chemical and physical properties, and its principal application in analytical chemistry, particularly within metabolomics and proteomics research.

Nomenclature and Identification

Hexakis(2,2-difluoroethoxy)phosphazene is a cyclotriphosphazene derivative characterized by six 2,2-difluoroethoxy substituents. Due to its complex structure, it is known by several alternative names and identifiers, which are crucial for accurate literature and database searches.

Table 1: Synonyms and Alternative Names

Type	Name
IUPAC Name	2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-1,3,5-triaza-2λ ⁵ ,4λ ⁵ ,6λ ⁵ -triphosphacyclohexa-1,3,5-triene[1]
Common Synonyms	Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene[1][2]
	2,2,4,4,6,6-Hexakis(2,2-difluoroethoxy)-1,3,5-triazatriphosphinine[3][4]
	1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-2,2,4,4,6,6-hexahydro-(9ci)[2]
	Hexakis(2,2-difluoroethoxy)cyclotriphosphazene[1]
CAS Number	186817-57-2[1][2][3][4]

Chemical and Physical Properties

The distinct physicochemical properties of **Hexakis(2,2-difluoroethoxy)phosphazene** make it a stable and reliable calibrant for mass spectrometry applications.

Table 2: Quantitative Data and Physical Properties

Property	Value
Molecular Formula	C ₁₂ H ₁₈ F ₁₂ N ₃ O ₆ P ₃ [2][4][5]
Molecular Weight	621.19 g/mol [2][5][6]
Physical Form	White solid or solid-low melt[3][4]
Boiling Point	41-42 °C
Purity	Typically ≥95%[3][4]
Storage Temperature	Ambient Temperature

Applications in Mass Spectrometry

The primary application of **Hexakis(2,2-difluoroethoxy)phosphazene** is as a reference compound or internal calibrant in mass spectrometry, particularly in techniques like electrospray ionization (ESI) and capillary electrophoresis-time-of-flight mass spectrometry (CE-TOF-MS).^{[1][7][8]} Its role is to ensure the high mass accuracy of the measurements. It can also be used as an ion source in the study of ion traps.^{[6][9]}

The compound is often included in the sheath liquid or introduced as a lock mass to provide a constant reference signal, allowing for real-time recalibration of the mass-to-charge ratio (m/z) axis during analysis. This is critical for the accurate identification of metabolites and other small molecules in complex biological samples.

Experimental Protocols

The following are examples of experimental protocols detailing the use of **Hexakis(2,2-difluoroethoxy)phosphazene** as a calibrant in mass spectrometry.

Protocol 1: Use in Capillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOF-MS)

This protocol is adapted from studies involving the metabolomic analysis of biological samples.^{[1][7][8]}

- Preparation of Sheath Liquid: A sheath liquid is prepared consisting of methanol/water (50% v/v) containing 0.1 μ mol/L of **Hexakis(2,2-difluoroethoxy)phosphazene**.^{[1][7][8]}
- Delivery: The sheath liquid is delivered at a constant flow rate, typically 10 μ l/min, to the CE interface.^{[1][7]}
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in positive ion mode.^{[1][7]}
 - Capillary Voltage: Set at 4 kV.^{[1][7]}
 - Heater Temperature: Maintained at 300°C.^[1]

- TOF-MS Voltages: Fragmentor, skimmer, and OCT RF voltages are set to 75 V, 50 V, and 125 V, respectively.[1]
- Data Recalibration: Automatic recalibration of each acquired spectrum is performed using the exact mass of the protonated **Hexakis(2,2-difluoroethoxy)phosphazene** ion ($[M+H]^+$, m/z 622.0290) and other reference standards.[1][7]

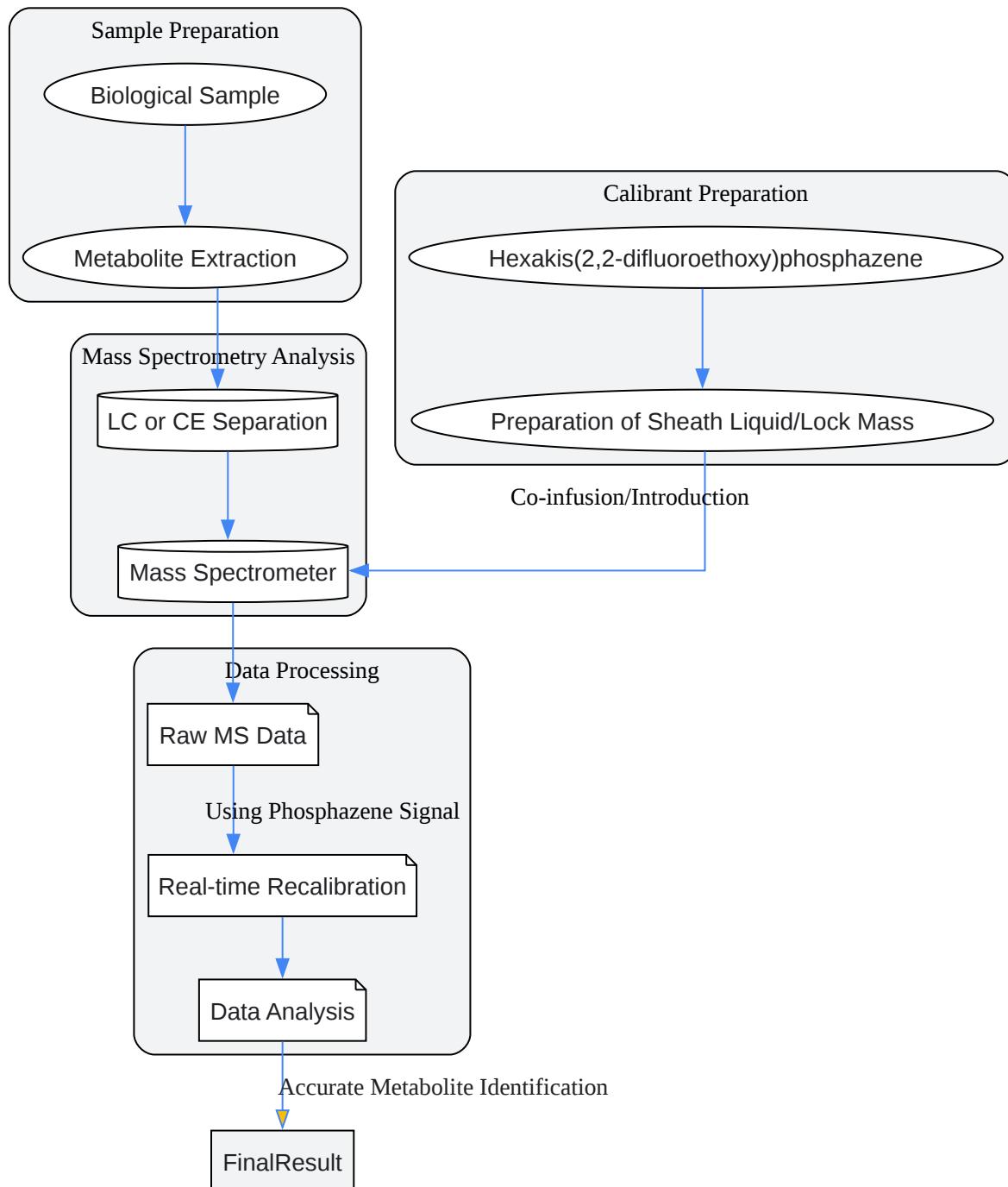
Protocol 2: Use as a Lock Mass in Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is based on its application in non-targeted analysis for improved mass accuracy.

- Introduction of Calibrant: **Hexakis(2,2-difluoroethoxy)phosphazene** is introduced into the ionization source as a lock mass standard. This can be achieved by sublimation of the solid compound within the source.
- Signal Monitoring: The lock mass standard provides a constant signal at its known m/z value.
- Data Acquisition and Correction: During the LC-MS run, the instrument software continuously monitors the lock mass signal and corrects any deviations from the expected m/z value in real-time. This ensures high mass accuracy throughout the analysis.

Workflow Visualization

The following diagram illustrates the general workflow of using **Hexakis(2,2-difluoroethoxy)phosphazene** as a calibrant in a mass spectrometry experiment.

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Caption: Workflow for Mass Spectrometry with **Hexakis(2,2-difluoroethoxy)phosphazene** as a Calibrant.

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